molecular formula C12H12F3NO3 B13721596 Azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoro-ethoxy)-phenyl]-methanone

Azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoro-ethoxy)-phenyl]-methanone

Cat. No.: B13721596
M. Wt: 275.22 g/mol
InChI Key: ISESYWVUZRGXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoroethoxy)-phenyl]-methanone is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant reactivity due to ring strain. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Properties

Molecular Formula

C12H12F3NO3

Molecular Weight

275.22 g/mol

IUPAC Name

azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoroethoxy)phenyl]methanone

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)7-19-10-6-8(2-3-9(10)17)11(18)16-4-1-5-16/h2-3,6,17H,1,4-5,7H2

InChI Key

ISESYWVUZRGXPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C2=CC(=C(C=C2)O)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoroethoxy)-phenyl]-methanone typically involves the following steps:

Industrial Production Methods: Industrial production methods for azetidines often involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. Common industrial reagents include organometallic catalysts and microwave irradiation to enhance reaction efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoroethoxy)-phenyl]-methanone has several scientific research applications:

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